1,3-Dichloro-2,5-diiodobenzene

Description

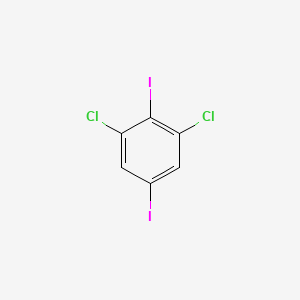

1,3-Dichloro-2,5-diiodobenzene is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂I₂. Its structure features chlorine atoms at the 1- and 3-positions and iodine atoms at the 2- and 5-positions of the benzene ring. This substitution pattern creates a unique electronic and steric environment, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name |

1,3-dichloro-2,5-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2I2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRZZIVGTHKEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)I)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30781719 | |

| Record name | 1,3-Dichloro-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30781719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27128-51-4 | |

| Record name | 1,3-Dichloro-2,5-diiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30781719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2,5-diiodobenzene can be synthesized through a multi-step process involving halogenation reactions One common method involves the iodination of 1,3-dichlorobenzene

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,5-diiodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used under appropriate conditions to replace halogen atoms with other groups.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1,3-Dichloro-2,5-diiodobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.

Medicine: It may serve as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,5-diiodobenzene involves its ability to undergo various chemical reactions due to the presence of halogen atoms. These reactions can lead to the formation of new compounds with different properties and activities. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,3-Dichloro-2,5-diiodobenzene with structurally related halogenated benzene derivatives, focusing on synthesis, properties, and applications.

Structural Isomerism and Substitution Patterns

- 1-Chloro-2,5-diiodobenzene (CAS 79887-23-3) : Differs by having only one chlorine atom (at position 1), which reduces steric hindrance and alters reactivity in cross-coupling reactions .

- 1,4-Dichloro-2-iodobenzene (CAS 29682-41-5) : Contains two chlorines (1,4-positions) and one iodine (2-position), resulting in lower molecular symmetry and weaker halogen bonding compared to diiodo analogs .

- 1-Chloro-3,5-diiodobenzene (Compound 32) : Exhibits iodine atoms at meta positions (3,5), which may enhance π-π stacking interactions in solution-phase self-assembly .

Physical and Chemical Properties

- Halogen Bonding Strength : Iodine’s polarizability enables stronger halogen bonding than chlorine. For instance, 1,4-diiodobenzene (DIB) detects pyridine at 3 ppm, while dichloro analogs require 25 ppm .

- Solubility and Self-Assembly: Compounds like 1,4-dibromo-2,5-diiodobenzene exhibit concentration-dependent NMR shifts due to π-π stacking in solution, a property less pronounced in dichloro derivatives .

- Thermal Stability : Dichloro compounds (e.g., 1,4-Dichloro-2-iodobenzene, MW 272.898 g/mol) may have lower melting points compared to diiodo analogs due to weaker intermolecular forces .

Biological Activity

1,3-Dichloro-2,5-diiodobenzene (CAS Number: 27128-51-4) is an aromatic compound characterized by the presence of two chlorine and two iodine atoms on a benzene ring. Its unique substitution pattern influences its chemical properties and biological activities, making it a compound of interest in various scientific fields, particularly in pharmaceuticals and material science.

- Molecular Formula : C₆H₂Cl₂I₂

- Molecular Weight : Approximately 398.8 g/mol

- LogP : 4.2026 (indicating significant lipophilicity)

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interactions with biological systems. Below are some notable findings:

Cytotoxicity and Cell Interaction Studies

- Cell Viability : Research indicates that this compound exhibits cytotoxic effects on human cell lines, with IC50 values varying based on the specific cell type. For instance, studies have shown that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

- Mechanism of Action : The compound's mechanism appears to involve the formation of adducts with nucleophilic sites within cellular proteins, leading to alterations in protein function and subsequent cellular responses. This reactivity is attributed to the presence of halogen atoms, which can participate in halogen bonding and electrophilic substitution reactions .

Environmental Impact

This compound has been studied for its potential environmental effects due to its persistence and bioaccumulation in aquatic organisms. Research suggests that it can affect aquatic life by disrupting endocrine functions and causing developmental abnormalities in fish embryos .

Case Study 1: Cytotoxic Effects on Human Keratinocytes

A study investigated the effects of this compound on reconstructed human epidermis (RHE) models. The compound was applied at varying concentrations over different time periods. Results indicated a dose-dependent decrease in cell viability and significant morphological changes in keratinocytes after 48 hours of exposure. The study highlighted the importance of understanding the compound's reactivity with skin proteins to assess potential sensitization risks .

Case Study 2: Environmental Toxicity Assessment

In another study focused on aquatic toxicity, this compound was tested on zebrafish embryos. The results showed that exposure led to significant developmental defects including spinal deformities and reduced hatching rates. The study concluded that the compound poses a risk to aquatic ecosystems and emphasized the need for further environmental assessments .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Dichloro-2-iodobenzene | C₆H₃Cl₂I | Contains one iodine atom; less halogenated |

| 1,3-Diiodobenzene | C₆H₄I₂ | Lacks chlorine; more iodine content |

| 1,4-Dichloro-2,5-diiodobenzene | C₆H₂Cl₂I₂ | Different substitution pattern; symmetrical |

| 1-Bromo-3-chloro-5-iodobenzene | C₆H₃BrClI | Contains bromine instead of chlorine; different reactivity profile |

This table illustrates how the unique arrangement of halogen substituents in this compound influences its reactivity patterns compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.